molecular formula C31H46O5 B15061913 Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-

Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-

Cat. No.: B15061913
M. Wt: 498.7 g/mol
InChI Key: KTKFZAJWTFVWPL-MFMCTBQISA-N
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Description

This compound is a structurally modified hexadecanoic acid (C16:0) derivative with three key features:

  • 5-[(4-Methoxyphenyl)methoxy] substituent: Aromatic methoxy group that may enhance lipid solubility and antioxidant activity.
  • Stereochemistry: The (3S,5R) configuration suggests enantioselective interactions with biological targets.

Properties

Molecular Formula

C31H46O5

Molecular Weight

498.7 g/mol

IUPAC Name

benzyl (3S,5R)-3-hydroxy-5-[(4-methoxyphenyl)methoxy]hexadecanoate

InChI

InChI=1S/C31H46O5/c1-3-4-5-6-7-8-9-10-14-17-30(35-24-27-18-20-29(34-2)21-19-27)22-28(32)23-31(33)36-25-26-15-12-11-13-16-26/h11-13,15-16,18-21,28,30,32H,3-10,14,17,22-25H2,1-2H3/t28-,30+/m0/s1

InChI Key

KTKFZAJWTFVWPL-MFMCTBQISA-N

Isomeric SMILES

CCCCCCCCCCC[C@H](C[C@@H](CC(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC

Canonical SMILES

CCCCCCCCCCCC(CC(CC(=O)OCC1=CC=CC=C1)O)OCC2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- typically involves multiple steps. One common method starts with the esterification of hexadecanoic acid with phenylmethanol in the presence of a strong acid catalyst, such as sulfuric acid. The resulting ester is then subjected to a hydroxylation reaction to introduce the hydroxy group at the third position. This can be achieved using reagents like osmium tetroxide or potassium permanganate under controlled conditions. Finally, the methoxyphenylmethoxy group is introduced through a nucleophilic substitution reaction, using a suitable methoxyphenylmethanol derivative and a base like sodium hydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, potassium carbonate in acetone.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The methoxyphenylmethoxy group can interact with hydrophobic regions of proteins, affecting their activity. The ester group can undergo hydrolysis, releasing the active components that exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Hexadecanoic Acid Esters

Compound Name Structural Features Source/Application Key Bioactivities Reference
Target Compound 3-OH, 5-(4-MeO-benzyloxy), benzyl ester Synthetic/Phytochemical studies Inferred: Antioxidant, antimicrobial
Hexadecanoic acid, methyl ester No substituents, methyl ester Swertia chirayita essential oil Anticancer, hypocholesterolemic
Hexadecanoic acid, ethyl ester No substituents, ethyl ester Cynodon dactylon, traditional formulations Antimicrobial, anti-inflammatory
Hexadecanoic acid, 2-hydroxy-1-(hydroxymethyl) ethyl ester 2-OH, glycerol-linked ester Cenchrus biflorus, Syzygium fruticosum Antioxidant, hepatoprotective

Key Differences :

  • The target compound’s 3-hydroxy group distinguishes it from unsubstituted esters (e.g., methyl/ethyl esters) and aligns it with 3-hydroxy derivatives like methyl 3-hydroxytetradecanoate (C14 analog) .
  • The methoxyphenylmethoxy group is unique and may confer enhanced antioxidant activity compared to simpler esters, as methoxy groups are known radical scavengers .

Hydroxy-Substituted Fatty Acid Derivatives

Compound Name Structural Features Source/Application Key Bioactivities Reference
Methyl 3-hydroxytetradecanoate 3-OH, C14 chain, methyl ester Synthetic studies Antimicrobial, enzyme inhibition
Hexadecanoic acid, 2,3-dihydroxypropyl ester 2,3-dihydroxy, glycerol ester Swertia chirayita, Cenchrus biflorus Antioxidant, antitumor

Key Differences :

  • The target compound’s single hydroxy group at C3 contrasts with 2,3-dihydroxy derivatives, which exhibit stronger antioxidant effects due to vicinal diols .
  • Unlike methyl 3-hydroxytetradecanoate (C14), the target’s longer C16 chain may improve membrane integration and sustained release in biological systems .

Aromatic Methoxy-Substituted Compounds

Compound Name Structural Features Source/Application Key Bioactivities Reference
3,4,5-Trimethoxybenzoic acid Three methoxy groups on aromatic ring Syzygium fruticosum fruit Anticancer, anti-inflammatory
4-Methoxybenzaldehyde Single methoxy group on aromatic ring Traditional medicinal plants Antimicrobial, flavorant

Key Differences :

  • The target compound’s methoxyphenylmethoxy group is structurally distinct from free methoxybenzoic acids or aldehydes, likely enhancing its stability and target specificity .

Research Findings and Implications

Bioactivity Predictions

  • Antimicrobial Potential: The benzyl ester and methoxy group may synergize to disrupt microbial membranes, similar to ethyl hexadecanoate in Cynodon dactylon .
  • Antioxidant Activity : The methoxyphenyl group could act as a radical scavenger, comparable to vanillin and β-sitosterol in Cyperus iria .
  • Stereochemical Influence : The (3S,5R) configuration may enhance enantioselective interactions with enzymes or receptors, as seen in synthetic oxazolidinecarboxylic acids .

Biological Activity

Hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)- is a complex organic compound characterized by its long hydrocarbon chain and multiple functional groups. Its molecular formula is C31H46O5C_{31}H_{46}O_{5} with a molecular weight of approximately 498.69 g/mol. The compound features a hexadecanoic acid backbone, which is a saturated fatty acid known as palmitic acid, linked to various substituents that suggest potential for diverse biological activities.

Chemical Structure and Properties

The structure of this compound can be visualized as follows:

  • Hexadecanoic Acid Backbone : Provides hydrophobic characteristics.
  • Methoxyphenyl Group : Enhances solubility and may influence biological interactions.
  • Hydroxyl Group : Imparts potential for hydrogen bonding and reactivity.

Biological Activities

Research indicates that hexadecanoic acid derivatives exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies suggest that fatty acids can inhibit the growth of bacteria and fungi. Hexadecanoic acid derivatives may possess similar properties due to their structural characteristics.
  • Anti-inflammatory Effects : Fatty acids are known to modulate inflammatory responses. The hydroxyl group in the compound may enhance its anti-inflammatory potential.
  • Antioxidant Properties : Compounds with phenolic structures often exhibit antioxidant activity, which can protect cells from oxidative stress.

Comparative Analysis with Related Compounds

To better understand the unique properties of hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester, (3S,5R)-, it is useful to compare it with other related compounds:

Compound Name Structure Features Unique Characteristics
Hexadecanoic AcidSaturated fatty acidCommonly found in animal fats; serves as an energy source
4-Methoxybenzoic AcidAromatic ring with methoxy groupUsed as a precursor in synthesizing various esters
Palmitoleic AcidUnsaturated derivative of hexadecanoic acidExhibits different biological properties due to double bond presence
Stearic AcidSaturated fatty acid with an extra carbonHigher melting point; used in cosmetics and food

The unique combination of a long-chain fatty acid structure with specific aromatic substituents in hexadecanoic acid, 3-hydroxy-5-[(4-methoxyphenyl)methoxy]-, phenylmethyl ester may enhance its biological activity compared to simpler fatty acids or aromatic compounds alone.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    A study investigated the antimicrobial properties of various long-chain fatty acids against common pathogens. Hexadecanoic acid derivatives showed promising results in inhibiting the growth of Staphylococcus aureus and Escherichia coli, indicating potential applications in antimicrobial formulations .
  • Anti-inflammatory Mechanisms :
    Research focusing on the anti-inflammatory effects of fatty acids demonstrated that compounds like hexadecanoic acid can downregulate pro-inflammatory cytokines in cellular models. The presence of hydroxyl groups was found to enhance this effect .
  • Antioxidant Evaluation :
    A comparative study on the antioxidant activities of various phenolic compounds highlighted that those with methoxy groups exhibited increased radical scavenging abilities. This suggests that hexadecanoic acid derivatives could be explored for their potential health benefits related to oxidative stress .

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